Tert-butyl-(3-iodopropoxy)-dimethylsilane
Overview
Description
Tert-butyl-(3-iodopropoxy)-dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C9H21IOSi and its molecular weight is 300.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
- Palladium-Catalyzed Reactions : A study by Demircan (2014) explored palladium-catalyzed intra/intermolecular cascade cross-couplings incorporating bicyclopropylidene. This research highlights the compound's potential in advanced catalytic reactions.
Protective Agents
- Protection of Hydroxyl Groups : The tert-butyl-dimethylsilyl derivatives have been used for protecting hydroxyl groups in various chemical syntheses. Corey and Venkateswarlu (1972) detailed the development of such agents, highlighting their stability and utility in complex chemical processes (Corey & Venkateswarlu, 1972).
Spectroscopic Studies
- Infrared Spectroscopy : Infrared spectra of transition metal alkoxides were studied by Lynch et al. (1964), providing insights into the characteristic absorptions for isopropoxy and butoxide groups, crucial for identifying and characterizing tert-butyl compounds (Lynch et al., 1964).
Chemical Synthesis and Reactivity
- Synthesis of Silylamines : Bowser and Bringley (1985) explored the preparation of secondary and tertiary tert-butyldimethylsilylamines, showcasing the compound's role in synthesizing distillable liquids with high hydrolysis stability (Bowser & Bringley, 1985).
- Formation of Novel Compounds : A study by Bouarata et al. (2012) described the preparation of novel compounds using tert-butyl-(3-iodopropoxy)-dimethylsilane, highlighting its role in the synthesis of complex organic molecules (Bouarata et al., 2012).
Applications in Organic Chemistry
- Palladium-Catalyzed Decompositions : Research by Maas et al. (1994) investigated the palladium(II)-catalyzed decomposition of a silane derivative, contributing to the understanding of its reactivity in organic syntheses (Maas et al., 1994).
Antioxidant Properties
- Study on Antioxidants : The metabolism and antioxidant properties of tert-butyl compounds have been studied, as detailed by Armstrong and Wattenberg (1985). This research contributes to understanding the biological effects of such compounds (Armstrong & Wattenberg, 1985).
Pharmaceutical Applications
- Synthesis of Antibiotics : Kukla et al. (2020) synthesized antibacterial natural products from tert-butyl-(3-iodophenoxy)dimethylsilane, revealing its potential in developing antimicrobial agents (Kukla et al., 2020).
Drug Cytotoxicity Enhancement
- Enhancement of Drug Cytotoxicity : Donadel et al. (2005) studied the role of the tert-butyl dimethyl silyl group in enhancing drug cytotoxicity against human tumor cells, indicating its potential in cancer treatment (Donadel et al., 2005).
Battery Technology
- Overcharge Protection in Batteries : Zhang and Amine (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene, a related compound, for overcharge protection in lithium-ion batteries, demonstrating the compound's application in energy storage technologies (Zhang & Amine, 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl-(3-iodopropoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJOZDBANQOLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452308 | |
Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78878-05-4 | |
Record name | tert-butyl-(3-iodopropoxy)-dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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